molecular formula C25H26F3N3O3 B2960041 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide CAS No. 887221-90-1

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2960041
CAS No.: 887221-90-1
M. Wt: 473.496
InChI Key: QKCRYUQCMUUVNC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure incorporates several pharmaceutically relevant motifs, suggesting its potential as a key intermediate or investigative tool. The presence of a piperazine ring linked to a 4-methoxyphenyl group is a feature found in ligands targeting various G-protein coupled receptors, including serotonin and dopamine receptor subtypes . The furan-2-yl group is a common heterocyclic component in many bioactive molecules and flavor compounds, serving as a versatile building block in synthetic chemistry . Furthermore, the trifluoromethyl group attached to the benzamide moiety is a hallmark of modern drug design, often used to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity . This combination of structural features makes this compound a valuable candidate for researchers exploring new chemical entities in areas such as neuroscience, oncology, and general signal transduction. It is particularly suited for in vitro binding assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecular libraries.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O3/c1-33-21-10-8-20(9-11-21)30-12-14-31(15-13-30)22(23-3-2-16-34-23)17-29-24(32)18-4-6-19(7-5-18)25(26,27)28/h2-11,16,22H,12-15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCRYUQCMUUVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a piperazine moiety, and a trifluoromethylbenzamide group. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through selective coupling reactions. For instance, the furan-2-yl intermediate can be synthesized from furan derivatives, followed by the introduction of the piperazine structure using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may exhibit affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1/COX-2), contributing to its anti-inflammatory properties .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound have shown significant anti-inflammatory effects in vitro. For example, studies demonstrated that derivatives with similar structures inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Anticancer Activity

In vitro studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was observed to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression levels and activating caspase pathways . The IC50 values for these effects were reported in the micromolar range, indicating promising potential for further development as an anticancer agent.

Data Table: Biological Activity Overview

Biological Activity Cell Line IC50 (μM) Mechanism
Anti-inflammatoryCOX EnzymesNot specifiedEnzyme inhibition
AnticancerMCF-70.65Apoptosis induction
Antidepressant5-HT ReceptorsNot specifiedReceptor binding

Case Studies

  • Case Study on Anticancer Properties :
    A study conducted on MCF-7 cells showed that this compound significantly increased apoptosis markers compared to control groups. The activation of caspase pathways was confirmed through Western blot analysis .
  • Case Study on Anti-inflammatory Effects :
    Another investigation assessed the compound's ability to inhibit COX enzymes in a murine model of inflammation. Results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural motifs with several classes of piperazine- and benzamide-containing derivatives. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Furan-2-yl, 4-(4-methoxyphenyl)piperazine, 4-(trifluoromethyl)benzamide 423.5 Combines electron-donating (methoxy) and electron-withdrawing (CF₃) groups
D7 (N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) 4-(Trifluoromethyl)phenyl, quinoline-carbonyl, hydroxybenzamide 548.5 Trifluoromethyl enhances metabolic stability; quinoline scaffold for π-stacking
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 4-Fluorophenyl, benzodioxine-sulfonamide, furan-2-yl 489.5 Fluorophenyl increases receptor selectivity; sulfonamide adds polarity
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (4-MPPF) 2-Methoxyphenyl, fluorobenzamide 413.5 Methoxy group modulates serotonin receptor binding; fluorobenzamide for PET imaging
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide Benzothiazole-carboxamide, furan-2-yl 464.5 Benzothiazole enhances antimicrobial activity; similar piperazine scaffold

Substituent Effects on Pharmacological Activity

  • Trifluoromethyl (CF₃) : In D7 (), the CF₃ group improves metabolic stability and hydrophobic interactions with target proteins. The target compound’s CF₃ may similarly enhance binding to CNS receptors (e.g., dopamine D3 or 5-HT1A).
  • Methoxyphenyl vs. Fluorine, however, offers higher electronegativity and bioavailability.
  • Furan vs. Benzothiazole : The furan ring in the target compound and contributes to moderate lipophilicity, whereas benzothiazole in introduces hydrogen-bonding capacity, likely altering target specificity (e.g., antimicrobial vs. CNS activity).

Inferred Pharmacological Profiles

  • CNS Activity : The 4-methoxyphenylpiperazine moiety is prevalent in serotonin receptor ligands (e.g., 4-MPPF, ), suggesting the target compound may act as a 5-HT1A partial agonist.
  • Antimicrobial Potential: Benzothiazole analogs () exhibit antimicrobial properties, but the target’s trifluoromethyl group may redirect activity toward fungal targets due to increased hydrophobicity.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis involves a multi-step nucleophilic substitution strategy. A representative approach includes:

  • Step 1 : Reacting 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives with 2-furoyl-1-piperazine in acetonitrile under reflux with K₂CO₃ as a base.
  • Step 2 : Isolation via precipitation with distilled water, followed by filtration and drying. Critical parameters include pH control (9–10) and reaction time (4–5 hours for completion). Thin-layer chromatography (TLC) is used to monitor progress .

Example Reagents/Conditions Table :

StepReagentsSolventTemperatureTime
1K₂CO₃AcetonitrileReflux4–5 hrs

Q. What analytical techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine/furan ring conformations.
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and amide (N–H) functional groups.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks).
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The –CF₃ group enhances lipophilicity (logP) and metabolic stability by reducing oxidative degradation. This is critical for improving blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodology : Systematically modify substituents (e.g., methoxyphenyl, furan) and test receptor binding affinity.
  • Example : Replacing the 4-methoxyphenyl group with 2,3-dichlorophenyl in analogous piperazine derivatives increased dopamine D3 receptor affinity by 10-fold (Kᵢ = 31 nM → 4.97 nM) .
  • Data Analysis : Use radioligand binding assays (e.g., ³H-labeled compounds) to quantify receptor selectivity.

Q. What molecular docking strategies predict binding affinity with neurological targets?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Use crystallized receptors (e.g., acetylcholinesterase for Alzheimer’s studies) from the Protein Data Bank.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How are enzyme inhibition assays designed to evaluate anti-Alzheimer’s potential?

  • Protocol :
  • Step 1 : Incubate the compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) in phosphate buffer (pH 8.0).
  • Step 2 : Add DTNB (Ellman’s reagent) to measure thiocholine production at 412 nm.
  • Step 3 : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
    • Controls : Donepezil (reference inhibitor) and vehicle-only samples .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation time).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-lab variability.
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding kinetics if radioligand data is inconsistent) .

Methodological Considerations Table

Research AspectKey ParametersTools/Techniques
SynthesisReaction pH, solvent polarityTLC, reflux apparatus
Structural AnalysisDeuterated solvents, NMR pulse sequencesBruker AVANCE III HD NMR spectrometer
SAR OptimizationSubstituent electronic effectsRadioligand binding assays
Molecular DockingGrid box size, scoring functionsAutoDock Vina, PyMOL

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